molecular formula C11H11NO B13423772 7-(Methylamino)naphthalen-2-ol CAS No. 377734-57-1

7-(Methylamino)naphthalen-2-ol

Cat. No.: B13423772
CAS No.: 377734-57-1
M. Wt: 173.21 g/mol
InChI Key: RVJSUVDKINUSGK-UHFFFAOYSA-N
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Description

7-(Methylamino)naphthalen-2-ol is a chemical compound featuring a naphthalene ring system substituted with a methylamino group and a hydroxyl group. This structure classifies it among aminoalkyl naphthols, which are recognized as valuable scaffolds in scientific research . These compounds are frequently investigated as key intermediates in the development of novel pharmaceuticals and as chiral ligands in asymmetric synthesis . In the field of medicinal chemistry, naphthalene-based structures are of significant interest. Research on structurally similar compounds, such as naphtho[1,2,3- de ]quinolin-7-one derivatives containing a methylamino group, has demonstrated potential antipsychotic and neuroprotective properties in experimental models . This suggests that this compound could serve as a promising building block for the design and synthesis of new central nervous system (CNS)-active compounds. Its potential application extends to serving as a precursor for multifunctional drugs, a strategy gaining traction for treating complex diseases like neurodegenerative disorders . From a synthetic chemistry perspective, this compound is a potential substrate for the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications. Related aminoalkyl naphthols, known as Betti bases, are extensively used as chiral auxiliaries or ligands to facilitate enantioselective reactions, such as the addition of diethylzinc to aldehydes, achieving high enantiomeric excess . The presence of both hydroxyl and methylamino groups on the naphthalene ring makes this compound a versatile candidate for developing new catalytic systems or for use in multicomponent reactions . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

377734-57-1

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

7-(methylamino)naphthalen-2-ol

InChI

InChI=1S/C11H11NO/c1-12-10-4-2-8-3-5-11(13)7-9(8)6-10/h2-7,12-13H,1H3

InChI Key

RVJSUVDKINUSGK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)C=CC(=C2)O

Origin of Product

United States

Synthetic Methodologies for 7 Methylamino Naphthalen 2 Ol and Its Derivatives

Direct Synthetic Routes to 7-(Methylamino)naphthalen-2-ol

Direct synthesis focuses on the introduction of either the amino or the hydroxyl group onto a pre-existing naphthalene (B1677914) precursor.

A primary route to this compound involves the direct amination of 2,7-dihydroxynaphthalene (B41206). The Bucherer reaction is a classic method for this transformation, which involves treating the dihydroxynaphthalene with an aminating agent in the presence of an aqueous sulfite (B76179) solution. google.com For instance, reacting 2,7-dihydroxynaphthalene with methylamine (B109427) hydrochloride and sodium sulfite in water at reflux can yield the target compound. google.com The reaction proceeds over several hours, with the extent of conversion increasing with time. google.com

An alternative approach uses N-methylformamide as the aminating agent in conjunction with sodium sulfite in an aqueous suspension. google.com This method also requires heating for an extended period to achieve significant conversion to 2-methylamino-7-hydroxynaphthalene. google.com While effective, the reaction rate can be slower compared to using methylamine hydrochloride directly. google.com

Table 1: Amination of 2,7-Dihydroxynaphthalene

Aminating Agent Base/Reagent Solvent Conditions Product Conversion/Yield Reference
Methylamine hydrochloride Sodium sulphite Water Reflux, 4h 2-Methylamino-7-hydroxynaphthalene ~7% google.com
Methylamine hydrochloride Sodium sulphite Water Reflux, 23h 2-Methylamino-7-hydroxynaphthalene 46% google.com
Methylamine hydrochloride Sodium sulphite Water Reflux, 96h 2-Methylamino-7-hydroxynaphthalene 65% google.com
N-Methylformamide Sodium sulphite Water Reflux 2-Methylamino-7-hydroxynaphthalene Not specified google.com

The introduction of a hydroxyl group onto a naphthylamine scaffold represents another synthetic pathway. While less common for this specific isomer, general methodologies for the hydroxylation of aromatic systems can be applied. These methods often require harsh conditions or multi-step sequences. Transition metal-catalyzed C-H activation/hydroxylation is a modern approach, though its application to complex naphthylamines can be challenging due to regioselectivity and functional group tolerance. rsc.org For example, the Sandmeyer reaction, which converts an amino group to a hydroxyl group via a diazonium salt, could be envisioned as part of a multi-step route from a diamino-naphthalene precursor. rsc.org

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a premier method for this purpose, enabling the coupling of aryl halides with amines. wikipedia.orgnih.gov In a potential synthesis of this compound, a precursor such as 7-bromo-2-naphthol (or its protected form, like 7-bromo-2-methoxynaphthalene) would be reacted with methylamine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orglibretexts.org

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands (e.g., XantPhos, DavePhos) has been crucial for achieving high efficiency and broad substrate scope under mild conditions. nih.govchemrxiv.org This methodology is widely used in the pharmaceutical industry due to its functional group tolerance and reliability. nih.gov

Multicomponent Reaction Protocols for Analogous Aminoalkylnaphthols

Multicomponent reactions (MCRs) offer an efficient means to synthesize complex molecules like aminoalkylnaphthols in a single pot by combining three or more starting materials. rsc.org These protocols are valued for their atom economy and procedural simplicity.

The Mannich reaction, and its variants like the Betti reaction, is a powerful tool for producing aminoalkylnaphthols. rsc.org In a typical Betti reaction, 2-naphthol (B1666908), an aldehyde (often an aromatic aldehyde like benzaldehyde), and an amine condense to form a 1-(aminoalkyl)naphthalen-2-ol derivative. rsc.org These reactions can sometimes be performed without a catalyst or under solvent-free conditions, representing a green chemistry approach. rsc.org For example, the three-component condensation of 2-naphthol, an aldehyde, and an amine like n-butylamine can proceed at room temperature over several days to yield the corresponding N-butyl derivative. rsc.org

Expanding on the Mannich-type condensations, various three-component strategies using naphthalen-2-ol (β-naphthol) have been developed to create a diverse range of aminoalkylnaphthol derivatives. asianpubs.org A common protocol involves the reaction of β-naphthol, benzaldehyde, and an amine such as ethylenediamine (B42938) in a solvent like ethanol (B145695) at room temperature. researchgate.net This approach yields 1-[(amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol derivatives, which can serve as scaffolds for further chemical modification. asianpubs.orgresearchgate.net The efficiency and selectivity of these reactions can sometimes be enhanced by using a catalyst, such as boric acid. asianpubs.org

Table 2: Representative Three-Component Reactions

Naphthol Aldehyde Amine Component Catalyst/Conditions Product Type Reference
2-Naphthol Benzaldehyde n-Butylamine EtOH, room temp, 6 days 1-(α-N-Butylaminobenzyl)-2-naphthol rsc.org
2-Naphthol Aromatic Aldehydes 2-Aminobenzothiazole NaHSO₄·H₂O, 80°C 1-(Benzothiazolylamino)methyl-2-naphthols rsc.org
β-Naphthol Benzaldehyde Ethylenediamine Ethanol, room temp 1-[(2-Amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol asianpubs.org
2-Naphthol 2-Nitrobenzaldehyde tert-Butyl carbamate (B1207046) Solvent-free, 80°C Boc-protected aminoalkylnaphthol rsc.org

Synthesis of Advanced Naphthol Derivatives Featuring Methylamino Moieties

The synthesis of advanced naphthol derivatives incorporating methylamino groups is a field of significant interest due to the utility of these compounds as intermediates and building blocks in medicinal chemistry and materials science. rasayanjournal.co.in Methodologies often focus on creating complex structures by modifying the naphthalene core, with a particular emphasis on multi-component reactions that allow for the efficient assembly of molecules from simple precursors.

One prominent approach is the Betti reaction, a multicomponent condensation involving a naphthol, an aldehyde, and an amine. nih.gov While the classical Betti reaction uses ammonia, modifications using primary and secondary amines, such as dimethylamine (B145610), have been developed to yield N-substituted aminoalkylnaphthols. nih.gov For instance, the reaction of 2-naphthol, benzaldehyde, and various secondary amines like piperidine (B6355638) or dimethylamine can produce the corresponding aminobenzylnaphthol derivatives. nih.gov Another strategy involves the condensation of 2-naphthol, an aldehyde, and an amine under various conditions, sometimes solvent-free, to produce a range of secondary aminoalkylnaphthols. nih.gov These can then be selectively N-alkylated to introduce a methyl group, yielding chiral tertiary aminonaphthols. nih.gov

Three-component systems provide a straightforward route to substituted naphthols. asianpubs.org For example, the reaction of β-naphthol, benzaldehyde, and ethylenediamine can produce intermediates that are further functionalized. orientjchem.org These reactions offer the advantage of building molecular complexity in a single step under relatively mild conditions. orientjchem.org

A classical method for introducing an amino group onto a dihydroxynaphthalene precursor is the Bucherer reaction. This reaction facilitates the conversion of a hydroxyl group to an amino or alkylamino group in the presence of a sulfite or bisulfite. For the synthesis of 2-methylamino-7-hydroxynaphthalene, 2,7-dihydroxynaphthalene can be reacted with methylamine hydrochloride in water with sodium sulfite at elevated temperatures. google.com Similarly, N-methylformamide can also be used as the aminating agent. google.com The Bucherer reaction has been successfully employed for the synthesis of related structures, such as 2-((6-Bromonaphthalen-2-yl)(methyl)amino)ethan-1-ol from 6-bromo-2-naphthol (B32079) and 2-(methylamino)ethanol. mdpi.com

The following table summarizes various synthetic approaches to N-substituted aminonaphthols.

Table 1: Synthetic Methodologies for N-Substituted Aminonaphthols

Reaction Type Reactants Product Type Key Features
Betti Reaction 2-Naphthol, Aldehyde, Secondary Amine (e.g., Dimethylamine) N,N-Dialkylaminobenzylnaphthol One-pot, multicomponent synthesis. nih.gov
Three-Component Condensation 2-Naphthol, Aldehyde, Primary Amine (e.g., n-Butylamine) N-Alkylaminobenzylnaphthol Room temperature reaction, good yields. nih.gov
Bucherer Reaction 2,7-Dihydroxynaphthalene, Methylamine Hydrochloride, Sodium Sulfite 2-Methylamino-7-hydroxynaphthalene Aqueous conditions, below 100°C. google.com
Solvent-Free Condensation 2-Naphthol, Aldehyde, Chiral Amine Chiral Secondary Aminoalkylnaphthol Precursor for chiral tertiary aminonaphthols. nih.gov

Strategies for Regioselective Functionalization of Naphthalene Ring Systems

Controlling the position of functional groups on a naphthalene ring is a critical challenge in the synthesis of specific isomers like this compound. Traditional electrophilic aromatic substitution reactions on naphthalenes can be difficult to control, as the regioselectivity depends heavily on the directing effects of existing substituents. researchgate.net Consequently, modern organic synthesis has focused on developing C-H activation strategies to directly functionalize specific positions of the naphthalene core. nih.govanr.fr

Directed C-H activation has emerged as a powerful tool for regioselective functionalization. nih.gov In this approach, a directing group on the naphthalene ring coordinates to a metal catalyst, guiding the functionalization to a specific C-H bond, often at an adjacent or otherwise challenging position. A variety of directing groups have been explored, and today, methods exist to directly functionalize almost any position on the naphthalene ring. researchgate.net For instance, research has focused on the C8-functionalization of naphthols and the C2-position remains a common target for functionalization. researchgate.net

These methodologies are crucial for synthesizing polysubstituted naphthalene derivatives, which are highly sought after in the pharmaceutical industry. researchgate.net The ability to selectively introduce substituents avoids lengthy protection-deprotection sequences and the formation of undesired isomers. Research in this area continues to develop new catalytic systems and directing groups to enhance the efficiency and scope of regioselective naphthalene functionalization. nih.gov For example, p-toluenesulfonic acid has been used as a catalyst for the regioselective synthesis of methylene-bridged naphthalene oligomers from 2,6-dialkoxyl naphthalene. nih.gov

Table 2: C-H Functionalization Approaches for Naphthalene

Strategy Catalyst Type Target Position Directing Group Example
Directed C-H Activation Palladium, Iridium, Rhodium C2, C8, and others Carbonyl, Hydroxyl
Catalytic Cross-Coupling Palladium Various Halogen
Ring Expansion Hypervalent Iodine(III) Reagents Not Applicable Not Applicable

Stereoselective Synthesis of Chiral Naphthylamine Derivatives

The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is achieved, is a cornerstone of modern drug development. For naphthylamine derivatives, creating enantiomerically pure compounds often involves either resolving a racemic mixture or employing a stereoselective synthesis strategy from the outset.

One effective method for obtaining optically active aminonaphthols is through the Betti reaction using a chiral amine. For example, the condensation of 2-naphthol, a substituted benzaldehyde, and (S)-methylbenzylamine can yield optically active aminonaphthol derivatives. nih.gov These chiral ligands have proven effective in asymmetric catalysis, such as the addition of diethylzinc (B1219324) to aromatic aldehydes. nih.gov Diastereoselective variations of the Betti reaction have also been reported, allowing for the synthesis of specific stereoisomers. rsc.org

Another powerful strategy is Dynamic Kinetic Resolution (DKR). This process combines the rapid, enzyme-catalyzed acylation of one enantiomer of a racemic alcohol with the simultaneous, metal-catalyzed racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of an entire racemic mixture into a single enantiomer of the acylated product. DKR has been successfully applied to the synthesis of axially chiral 2,2′-dihydroxy-1,1′-biaryls, including binaphthol derivatives, using a combination of a lipase (B570770) and a ruthenium complex. mdpi.com

The development of chiral auxiliaries and catalysts is central to stereoselective synthesis. e-bookshelf.deuzh.ch For instance, chiral tertiary aminonaphthols, synthesized via condensation reactions, have served as highly efficient ligands for the asymmetric transfer of phenyl groups to aldehydes, achieving high enantiomeric excess. rsc.org Furthermore, complex chiral structures containing a naphthalene framework have been constructed using successive Diels-Alder reactions to control the stereochemistry of multiple centers. researchgate.net

Table 3: Methods for Stereoselective Synthesis of Chiral Naphthylamines

Method Description Example Application
Chiral Amine Condensation Use of a chiral amine in a multicomponent reaction (e.g., Betti reaction) to induce chirality. nih.gov Synthesis of optically active aminonaphthol ligands for asymmetric catalysis. nih.gov
Dynamic Kinetic Resolution (DKR) Combination of enzymatic resolution and in situ racemization of the unwanted enantiomer. mdpi.com Synthesis of enantiopure axially chiral binaphthol derivatives. mdpi.com
Chiral Ligand-Catalyzed Reactions Employment of a pre-synthesized chiral ligand to control the stereochemical outcome of a reaction. rsc.org Asymmetric phenyl transfer to aldehydes catalyzed by a chiral tertiary aminonaphthol. rsc.org
Successive Cycloadditions Stepwise construction of stereocenters using reactions like the Diels-Alder reaction. researchgate.net Synthesis of tricyclic γ-amino alcohols with a decahydro-1,4-methanonaphthalen core. researchgate.net

Exploration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. anr.fr In the synthesis of this compound and related structures, these principles are being increasingly applied through the use of environmentally benign solvents, recyclable catalysts, and atom-economical reactions. anr.fr

One significant advancement is the use of water as a solvent for reactions that traditionally require volatile organic compounds. For example, the synthesis of 1-(benzothiazolylamino)methyl-2-naphthols has been achieved in water using sodium dodecyl sulfate (B86663) as a surfactant. nih.gov Similarly, one-pot, three-component condensation reactions to prepare N-heteroaryl α-arylglycines containing naphthol rings have been successfully performed in water at ambient temperature. nih.gov

The development of reusable, heterogeneous catalysts is another key area of green synthesis. Magnetic nanoparticles (MNPs) functionalized with sulfonic acid (MNPs–PhSO3H) have been employed as a recyclable and eco-friendly catalyst for the one-pot, three-component synthesis of 3-aminoisoxazolmethylnaphthol derivatives under solvent-free conditions. researchgate.net The catalyst can be easily separated from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. researchgate.net This approach avoids hazardous organic solvents and simplifies product purification. researchgate.net

Multicomponent reactions are inherently atom-economical and align well with green chemistry principles by combining several starting materials into a single product in one step, minimizing waste. rsc.org The catalyst-free, room temperature synthesis of aminoalkylnaphthols in dichloromethane (B109758) is an example of a greener approach, despite the use of a chlorinated solvent. rsc.org Furthermore, performing reactions under solvent-free conditions, for instance by heating a mixture of reactants, represents an ideal green chemistry scenario. nih.gov

Table 4: Green Chemistry Approaches in Naphthol Derivative Synthesis

Green Principle Application Specific Example Benefits
Benign Solvents Using water as the reaction medium. One-pot synthesis of aminonaphthols in water. nih.gov Reduced use of volatile organic compounds (VOCs).
Recyclable Catalysts Employing a solid-supported, magnetically separable catalyst. Fe3O4–NHPhSO3H catalyzed synthesis of 3-aminoisoxazolmethylnaphthols. researchgate.net Easy catalyst recovery and reuse, reduced waste. researchgate.net
Atom Economy Utilizing multicomponent reactions where most atoms of the reactants are incorporated into the final product. One-pot, three-component synthesis of aminoalkylnaphthols. rsc.org High efficiency, reduced byproducts.
Solvent-Free Conditions Conducting reactions by heating the neat reactants without a solvent. Condensation of 2-naphthol, aldehydes, and amines under solvent-free conditions. nih.gov Elimination of solvent waste, simplified workup.

Computational and Theoretical Chemistry Studies of 7 Methylamino Naphthalen 2 Ol

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the optimized geometry, orbital energies, and spectroscopic properties of 7-(methylamino)naphthalen-2-ol. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311+G(d,p), which provides a detailed description of the electron distribution.

The first step in theoretical analysis is to find the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. For this compound, the geometry is defined by the planar naphthalene (B1677914) core with the hydroxyl (-OH) and methylamino (-NHCH₃) groups as substituents.

A key aspect of the conformation analysis is the rotational barrier around the C7-N bond of the methylamino group. DFT calculations can map the potential energy surface as a function of the C-C-N-C dihedral angle to identify the most stable conformation and the energy required to rotate the methylamino group. The planarity of the naphthalene ring system is largely preserved, while the substituents' orientations are determined by steric and electronic interactions. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. mdpi.com

Table 1: Representative Predicted Geometric Parameters for this compound from DFT Calculations.
ParameterDescriptionTypical Predicted Value
C-C (aromatic)Bond lengths within the naphthalene ring1.37 - 1.43 Å
C2-OBond length of the hydroxyl group~1.36 Å
C7-NBond length of the methylamino group~1.38 Å
N-C (methyl)Bond length of the N-methyl bond~1.47 Å
C-C-C (aromatic)Bond angles within the naphthalene ring118° - 122°
C1-C2-OBond angle of the hydroxyl group~121°
C8-C7-NBond angle of the methylamino group~120°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap) is a critical descriptor of molecular stability and reactivity. tandfonline.com

For this compound, both the methylamino and hydroxyl groups are strong electron-donating groups. Their presence significantly raises the energy of the HOMO, which is primarily localized over the naphthalene ring and the nitrogen and oxygen atoms. This elevation of the HOMO energy leads to a smaller HOMO-LUMO gap compared to unsubstituted naphthalene, indicating higher reactivity. acs.org A smaller energy gap enhances the molecule's polarizability and suggests it can be more easily excited. newcastle.edu.au

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. researchgate.net

Table 2: Key Chemical Reactivity Descriptors Derived from FMO Analysis.
DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution. Molecules with a large Egap are considered "hard." newcastle.edu.au
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons to itself.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the energy lowering of a system when it accepts electrons.

DFT calculations are highly effective in predicting and interpreting various types of spectra. scienomics.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). acs.org Theoretical calculations help in the precise assignment of ¹H and ¹³C NMR signals, especially for the complex aromatic region of the naphthalene core.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. aip.orgrsc.org For this compound, the spectrum is expected to be dominated by intense π-π* transitions, with the electron-donating substituents causing a bathochromic (red) shift compared to naphthalene.

IR Spectroscopy: The calculation of harmonic vibrational frequencies helps in assigning the absorption bands in an infrared (IR) spectrum. nih.gov Each peak corresponds to a specific vibrational mode, such as the stretching or bending of bonds.

Table 3: Predicted Spectroscopic Features for this compound.
SpectroscopyPredicted FeatureTheoretical Basis
¹H NMRAromatic protons (6H), -OH proton (1H), -NH proton (1H), -CH₃ protons (3H)GIAO calculations of chemical shifts.
¹³C NMRNaphthalene carbons (10C), Methyl carbon (1C)GIAO calculations of chemical shifts.
UV-VisStrong absorption bands in the UV region (e.g., ~250-350 nm)TD-DFT calculations of π-π* electronic transitions.
IRO-H stretch (~3200-3600 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), C=C stretch (~1500-1600 cm⁻¹)DFT frequency calculations of vibrational modes.

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying sites prone to intermolecular interactions, particularly electrophilic and nucleophilic attacks and hydrogen bonding. researchgate.net The MEP map is color-coded, where red indicates regions of most negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles).

For this compound, the MEP map would clearly show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen and nitrogen atoms. These regions are the primary sites for hydrogen bond acceptance and interaction with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms of the hydroxyl (-OH) and methylamino (-NH) groups. These are the hydrogen bond donor sites and are susceptible to attack by nucleophiles.

Neutral Potential (Green): The carbon-hydrogen bonds of the naphthalene ring and the methyl group generally show a neutral potential.

This map provides a clear rationale for the molecule's interaction with biological targets like receptors or enzymes, where electrostatic complementarity is often key to binding.

Molecular Dynamics Simulations for Solution-Phase Conformational Behavior and Solvation Effects

While DFT calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, especially in a solvent environment. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and interactions with solvent molecules.

For this compound in an aqueous solution, MD simulations could be used to:

Analyze Solvation Shells: By calculating radial distribution functions, one can characterize the structure of water molecules surrounding the polar -OH and -NHCH₃ groups. This helps in understanding solubility and the energetic contributions of solvation.

Study Conformational Dynamics: MD can track the rotation of the methylamino group and the flexibility of the naphthalene core in real-time, providing insights into the molecule's conformational landscape in solution.

Determine Dynamic Properties: Properties such as the diffusion coefficient and rotational correlation times can be calculated, offering a complete picture of the molecule's movement and reorientation in the solvent.

Quantitative Structure-Activity Relationship (QSAR) Studies for Elucidating Structure-Activity Relationships (Focus on theoretical models and design principles)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are crucial in drug design for predicting the activity of new, unsynthesized molecules. Naphthalene derivatives are known to interact with various biological targets, including estrogen receptors (ER). mdpi.comacs.org

A theoretical QSAR study on analogues of this compound would involve:

Dataset Assembly: A series of structurally related naphthalene derivatives with experimentally measured biological activity (e.g., ER binding affinity, IC₅₀) is compiled. mdpi.com

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated using computational methods. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to find a mathematical equation that best correlates the descriptors with the observed biological activity. mdpi.comacs.org

Validation: The predictive power of the model is rigorously tested using external or internal validation techniques to ensure its reliability.

The resulting QSAR model provides design principles, indicating which structural features are most important for enhancing or diminishing the desired activity, thereby guiding the synthesis of more potent and selective compounds.

Table 4: Common Theoretical Descriptors Used in QSAR Models.
Descriptor ClassExamplesRelevance
ElectronicHOMO/LUMO energies, Dipole moment, Partial atomic chargesDescribes a molecule's ability to engage in electrostatic or orbital interactions.
StericMolecular weight, Molar refractivity, Surface area, VolumeRelates to the size and shape of the molecule and how it fits into a receptor site.
HydrophobicLogP (octanol-water partition coefficient)Quantifies the molecule's ability to cross cell membranes and engage in hydrophobic interactions.
TopologicalConnectivity indices (e.g., Kier & Hall)Numerical representation of molecular branching and structure.

Chemical Reactivity and Derivatization Strategies for Advanced Research Applications

Functionalization of the Hydroxyl Group in 7-(Methylamino)naphthalen-2-ol

The hydroxyl group (-OH) on the naphthalene (B1677914) ring is a primary site for functionalization, allowing for significant structural modifications through reactions like esterification and etherification, and serving as a crucial coordination site for metal ions.

The reactivity of the hydroxyl group is comparable to that of other naphthols, such as the widely studied 2-naphthol (B1666908). wikipedia.org This allows for the application of established synthetic protocols to modify the this compound scaffold.

Esterification: The conversion of the hydroxyl group to an ester can be achieved through various standard methods. One common and effective approach is the carbodiimide (B86325) coupling reaction, which involves treating the naphthol with a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (4-DMAP). srce.hr This method is known to proceed under mild conditions. The reaction mechanism involves the activation of the carboxylic acid by DCC, followed by a nucleophilic attack from the hydroxyl group of the naphthol.

Etherification: The synthesis of ethers from this compound can be readily accomplished via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This intermediate then undergoes a nucleophilic substitution reaction (S_N2) with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether derivative. nih.gov This strategy is highly versatile, allowing for the introduction of a wide range of alkyl and aryl substituents.

Table 1: Representative Esterification and Etherification Reactions

Reaction TypeReagents & ConditionsProduct Type
EsterificationCarboxylic Acid, DCC, 4-DMAP, Anhydrous Solvent (e.g., DCM)Naphthyl Ester
Etherification1. Sodium Hydride (NaH), Anhydrous Solvent (e.g., THF) 2. Alkyl Halide (R-X)Naphthyl Ether

The oxygen atom of the hydroxyl group, often in conjunction with the nitrogen of the amino group or a derived imine, makes this compound and its derivatives excellent ligands for a variety of metal ions. The deprotonated hydroxyl group serves as a hard anionic O-donor, which readily binds to metal centers.

Research into related naphthalen-2-ol Schiff base derivatives has shown that they form stable complexes with transition metals like copper(II), zinc(II), cobalt(II), and nickel(II). tandfonline.comsci-hub.se For instance, Schiff bases derived from the condensation of a naphthalen-2-ol precursor with an amine can act as bidentate or tridentate ligands. The resulting complexes often exhibit specific coordination geometries, such as square pyramidal or octahedral, depending on the metal ion and the presence of other co-ligands. researchgate.netlibretexts.org The study of these complexes is fundamental to understanding coordination chemistry, including the electronic and steric effects of ligands on the properties of the metal center. tandfonline.com

Functionalization of the Methylamino Group

The secondary methylamino group (-NHCH₃) provides another reactive handle for structural elaboration, enabling modifications that can alter the electronic properties, steric hindrance, and coordination capabilities of the molecule.

N-Alkylation: The nitrogen atom of the methylamino group can be further alkylated to form a tertiary amine. This transformation can be achieved using various alkylating agents. Reductive amination offers a one-pot method where a nitroarene precursor is reduced in the presence of a carbonyl compound (aldehyde or ketone) to yield the N-alkylated amine. nih.gov Other methods include the use of alcohols in the presence of a metal-free catalyst like polynaphthoquinone or alkylating agents such as propylene (B89431) carbonate under neat conditions. rsc.orgmdpi.com These reactions are crucial for synthesizing derivatives with tailored basicity and steric profiles.

N-Acylation: The methylamino group readily reacts with acylating agents like acid chlorides or acid anhydrides to form amides. This reaction, known as N-acylation, is a fundamental transformation in organic synthesis. arkat-usa.orgtubitak.gov.tr The conversion of the amine to an amide changes its electronic character from basic to neutral and introduces a carbonyl group, which can participate in hydrogen bonding. This modification can be performed selectively in the presence of the hydroxyl group under controlled conditions, for example, by using specific catalysts that promote N-acylation over O-acylation in amino alcohols. lookchem.com

Table 2: N-Alkylation and N-Acylation Methods

Reaction TypeReagents & ConditionsFunctional Group Formed
N-AlkylationAlcohol, Polynaphthoquinone, t-BuOK, Toluene, 135°CTertiary Amine
N-AlkylationPropylene Carbonate, Microwave IrradiationTertiary Amine
N-AcylationAcid Chloride (R-COCl) or Anhydride, Base (e.g., Pyridine)Amide

The reaction of a primary or secondary amine with an aldehyde or ketone results in the formation of an imine or, more specifically, a Schiff base when a primary amine is used. youtube.com While this compound is a secondary amine, related primary amine derivatives of naphthalen-2-ol are extensively used for Schiff base synthesis. These reactions typically involve the condensation of the amine with a carbonyl compound, often under acid or base catalysis, or with heating, to form the characteristic C=N double bond. youtube.comgsconlinepress.comorganic-chemistry.org

Schiff bases derived from naphthalen-2-ol are a cornerstone of coordination chemistry. sci-hub.se For example, 1-((2-(methylamino)ethylimino)methyl)naphthalen-2-ol, a structurally related compound, has been synthesized and used to create tridentate N₂O donor ligands. researchgate.net These ligands form stable, well-defined complexes with metals like Cu(II), which have been characterized by single-crystal X-ray diffraction. researchgate.netrasayanjournal.co.in The resulting metal complexes are investigated for various applications, leveraging the unique electronic and structural properties conferred by the Schiff base ligand. sci-hub.se The imine linkage is crucial for the biological activity and coordination ability of these molecules. gsconlinepress.com

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring

The naphthalene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating groups: the hydroxyl (-OH) and the methylamino (-NHCH₃). Both groups are ortho-, para-directing activators. uomustansiriyah.edu.iq

In electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation, the incoming electrophile will be directed to the positions activated by these substituents. libretexts.org The mechanism involves the attack of the electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion. uomustansiriyah.edu.iqlibretexts.org The subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product. libretexts.org

Given the positions of the existing groups (at C2 and C7), the most likely positions for electrophilic attack would be those that are ortho or para to either group and are sterically accessible. Specifically, the C1 and C3 positions are ortho to the hydroxyl group, while the C6 and C8 positions are ortho to the methylamino group. The interplay between the directing effects of both groups will determine the final regioselectivity of the substitution, which can often lead to a mixture of products unless reaction conditions are carefully controlled.

Regioselective Oxidation and Reduction Pathways

The chemical reactivity of this compound is characterized by the interplay of its electron-donating hydroxyl and methylamino groups on the naphthalene core. These functional groups direct the regioselectivity of oxidation and reduction reactions, enabling the synthesis of specific derivatives for research applications.

Regioselective Reduction:

The reduction of naphthols can be achieved with regioselectivity, targeting the unsubstituted aromatic ring. lookchem.com For this compound, the ring bearing the hydroxyl and methylamino substituents is electron-rich and thus less susceptible to reduction compared to the other ring. A general protocol for the regioselective reduction of naphthols to 5,6,7,8-tetrahydronaphthols has been developed using hydrosilanes, such as polymethylhydrosiloxane (B1170920) (PMHS), with rhodium catalysis. lookchem.com This method is known to tolerate sensitive functional groups. lookchem.com

Applying this precedent, the regioselective reduction of this compound would be expected to yield 7-(methylamino)-5,6,7,8-tetrahydronaphthalen-2-ol. In this reaction, the less electron-rich carbocyclic ring is selectively hydrogenated, preserving the functionality of the substituted ring which is crucial for its potential biological or chemical applications.

Regioselective Oxidation:

The oxidation of this compound is anticipated to proceed at the electron-rich, substituted ring. Naphthols can be oxidized to form corresponding quinones. Given the presence of both a hydroxyl and a secondary amino group, which are ortho and para directing, oxidation is likely to produce a quinone-imine type structure. These compounds are often highly colored and electrochemically active. The specific regioisomer formed would depend on the oxidant and reaction conditions, but oxidation to a 7-methylamino-1,2-naphthoquinone or a 2-hydroxy-7,8-naphthoquinone-7-imine derivative is plausible. Such transformations are fundamental in the synthesis of redox-active probes and intermediates for materials science.

Table 1: Potential Regioselective Reactions of this compound

Reaction TypeReagents/Catalyst (Example)Expected ProductSignificance/Application
Reduction PMHS, [RhCl(cod)]₂ in MeOH lookchem.com7-(Methylamino)-5,6,7,8-tetrahydronaphthalen-2-olSynthesis of partially saturated scaffolds, potential use in drug discovery where conformational flexibility is desired. smolecule.com
Oxidation Fremy's salt, Salcomine, or electrochemical oxidation7-(Methylamino)naphthalene-1,2-dione (or tautomeric quinone-imine)Access to redox-active molecules, intermediates for dye synthesis, and potential biologically active quinone structures.

Design of Linkers for Bioconjugation in Chemical Biology Research

The field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), relies on the strategic design of chemical linkers that connect a targeting moiety (like an antibody) to a payload (like a cytotoxic drug). americanpharmaceuticalreview.comnih.gov The linker's properties are critical, influencing the stability, solubility, and release mechanism of the payload, which ultimately affects the conjugate's efficacy and safety. americanpharmaceuticalreview.com2bscientific.com The structure of this compound offers distinct functional handles—a phenolic hydroxyl group and a secondary amine—that can be exploited for its incorporation into such linkers.

The design of a linker using this scaffold must consider several factors:

Attachment Point: The hydroxyl (-OH) and methylamino (-NHCH₃) groups serve as versatile points for covalent attachment. The hydroxyl group can form stable ether bonds or cleavable ester bonds. The secondary amine can form robust amide or carbamate (B1207046) linkages.

Linker Stability: The choice of bond dictates the linker's stability. For ADCs, the linker must be stable in systemic circulation to prevent premature drug release but allow for cleavage at the target site. 2bscientific.com Thioether or amide bonds are examples of non-cleavable linkers, whereas esters, hydrazones, or specific peptide sequences can be designed for cleavability by enzymes (like cathepsins) or the acidic environment of lysosomes. nih.gov

Table 2: Hypothetical Linker Designs Incorporating this compound for Bioconjugation

Linker Attachment SiteLinkage TypeExample Linker StructurePotential Cleavage MechanismResearch Application
Hydroxyl (-OH) EsterMolecule-O-C(O)-(CH₂)n-COOHEsterase-mediated (cleavable)Attaching a payload for targeted delivery where release is triggered by intracellular enzymes. nih.gov
Hydroxyl (-OH) EtherMolecule-O-(CH₂CH₂O)n-XNon-cleavableStable attachment of imaging agents or payloads where the entire conjugate is internalized and processed.
Methylamino (-NHCH₃) AmideMolecule-N(CH₃)-C(O)-Peptide-XProtease-mediated (cleavable)Designing linkers for ADCs where payload release is triggered by specific proteases (e.g., cathepsin B) overexpressed in tumor cells. nih.gov
Methylamino (-NHCH₃) CarbamateMolecule-N(CH₃)-C(O)O-Linker-XPotentially cleavable or non-cleavableUsed to connect to self-immolative spacers that release an unmodified drug upon cleavage of a triggering group. researchgate.net

Note: "Molecule" refers to the 7-(amino)naphthalen-2-ol scaffold. "X" represents the functional group for conjugation to a biomolecule (e.g., maleimide, NHS ester).

The incorporation of the this compound moiety into a linker can be used to add rigidity or to act as a spacer unit. Its inherent fluorescence, a common feature of naphthalene derivatives, could also be exploited for creating trackable bioconjugates in chemical biology research, allowing for the study of uptake, trafficking, and payload release through fluorescence microscopy.

Applications of 7 Methylamino Naphthalen 2 Ol and Its Analogs in Advanced Chemical Research

Development of Fluorescent Probes and Chemosensors for Specific Analytes

The inherent fluorescence of the naphthalene (B1677914) moiety makes its derivatives, such as 7-(methylamino)naphthalen-2-ol, excellent candidates for the core structure of fluorescent probes and chemosensors. By incorporating specific recognition units, these molecules can be tailored to detect a wide range of analytes with high sensitivity and selectivity.

Chemodosimeters and Chemosensors for Transition Metal Ions (In vitro mechanistic studies)

Naphthol-based derivatives have been successfully engineered as chemosensors for the detection of various transition metal ions. These sensors often operate on mechanisms like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the sensor molecule restricts intramolecular vibrations and rotations, leading to a significant increase in fluorescence intensity. researchgate.net

For instance, a Schiff base derived from 2-hydroxynaphthaldehyde was developed as a highly selective "off-on" fluorescent chemosensor for Aluminum (Al³⁺). nih.gov This sensor demonstrated a 1:1 binding stoichiometry with Al³⁺, forming a stable complex with an association constant of 8.73 × 10⁵ M⁻¹. nih.gov The detection mechanism was identified as the inhibition of excited-state intramolecular proton transfer (ESIPT). nih.gov Another sensor, based on a naphthol-triazole Schiff base, also showed high selectivity for Al³⁺, exhibiting a 32-fold enhancement in fluorescence intensity upon complexation. researchgate.net

Derivatives of naphthoquinone have also been synthesized to act as chemosensors for transition metals like copper (Cu²⁺), nickel (Ni²⁺), and cobalt (Co²⁺). semanticscholar.orgresearchgate.net A sensor featuring a 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione structure displayed remarkable selectivity for Cu²⁺ ions in methanol, with the complexation causing a distinct color change from orange to intense blue. researchgate.net This visual response, coupled with high sensitivity, makes such compounds valuable for practical applications. semanticscholar.org

Table 1: Naphthalene-Based Chemosensors for Metal Ion Detection
Sensor BaseTarget IonSensing MechanismKey FindingsLimit of Detection (LoD)
2-Hydroxynaphthaldehyde Schiff BaseAl³⁺ESIPT Inhibition"Off-on" fluorescence response; 1:1 complex formation. nih.gov0.04 µM nih.gov
Naphthol-Triazole Schiff BaseAl³⁺CHEF32-fold fluorescence enhancement. researchgate.net0.69 µM researchgate.net
2-((pyridine-2-yl)methylamino)naphthalene-1,4-dioneCu²⁺CoordinationColor change from orange to intense blue. researchgate.net1.48 x 10⁻⁸ M researchgate.net

Probes for Anion Recognition and Sensing

The design of naphthol-based sensors extends to the recognition of anions, which play crucial roles in biological and environmental systems. These probes often utilize hydrogen bonding interactions or changes in electronic properties upon anion binding to signal their presence.

A colorimetric sensor designed by combining 2-hydroxy-1-naphthaldehyde (B42665) with 2-aminothiophenol (B119425) demonstrated selective detection of acetate (B1210297) (AcO⁻), fluoride (B91410) (F⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻) anions. nih.gov The addition of these anions induced a visible color change from light green to red, which was not observed with other anions like chloride or bromide. nih.gov The sensor showed a particular selectivity for acetate, with a detection limit as low as 1.1 x 10⁻⁷ M. nih.gov Similarly, an emissive molecular probe derived from β-naphthol was developed to sense both cations and anions, showing a notable interaction with the more basic anions cyanide (CN⁻) and fluoride (F⁻). unl.pt

Table 2: Naphthalene-Based Probes for Anion Sensing
Sensor StructureTarget Anion(s)Detection MethodObserved Response
2-hydroxy-1-naphthaldehyde + 2-aminothiophenolAcO⁻, F⁻, H₂PO₄⁻ColorimetricColor change from light green to red. nih.gov
Imine-based β-naphthol derivativeCN⁻, F⁻FluorometricSelective fluorescence response. unl.pt

Design of Environmentally Sensitive Fluorescent Dyes

Fluorescent dyes that alter their emission properties in response to the polarity of their environment are known as environmentally sensitive or solvatochromic dyes. nih.gov These molecules are powerful tools for studying molecular interactions and microenvironments, such as the hydrophobic pockets of proteins. nih.gov Naphthalene derivatives are frequently used to construct these dyes due to their sensitivity to solvent polarity. nih.gov

These dyes, often called "push-pull" systems, contain an electron-donating group and an electron-withdrawing group connected by a conjugated system. researchgate.net This structure leads to an intramolecular charge transfer (ICT) upon photoexcitation. nih.gov In polar solvents, the excited state is stabilized more than the ground state, resulting in a red shift (a shift to longer wavelengths) of the fluorescence emission. nih.gov

For example, 5-isocyanonaphthalene-1-ol (ICOL), an analog where an electron-donating hydroxyl group and an electron-withdrawing isocyano group are attached to the naphthalene core, exhibits significant solvatochromism. nih.govnih.gov Its emission spectrum shifts to longer wavelengths as the polarity of the solvent increases. nih.gov In some polar solvents, ICOL even displays dual emission due to excited-state proton transfer (ESPT), further enhancing its utility as a probe. researchgate.netnih.gov

Table 3: Solvatochromic Properties of a Naphthalene-Based Dye (ICOL)
SolventPolarityEmission Maximum (nm)
TolueneLow~400 nm
Dichloromethane (B109758) (DCM)Medium~430 nm
Dimethyl Sulfoxide (DMSO)High~480 nm (plus a second band >500 nm) nih.gov

Role as Ligands in Catalysis and Coordination Chemistry

The hydroxyl and amino groups on the this compound scaffold provide excellent coordination sites for metal ions. This property allows these molecules and their derivatives to act as versatile ligands in both catalysis and the synthesis of novel coordination complexes.

Application in Asymmetric Catalysis with Chiral Naphthol Derivatives

Chiral naphthol derivatives are cornerstones of asymmetric catalysis, where they are used as ligands to create catalysts that can produce one enantiomer of a chiral product preferentially. The rigid, well-defined structure of the naphthalene backbone is crucial for creating a specific chiral environment around the metal center.

One notable application is the catalytic asymmetric hydroxylative dearomatization of 2-naphthols. Using a chiral N,N′-dioxide ligand complexed with scandium(III), researchers have been able to synthesize substituted ortho-quinols with a high degree of enantioselectivity, achieving up to a 95:5 enantiomeric ratio (er). nih.gov This method has been applied to the asymmetric synthesis of natural products like lacinilenes. nih.gov

Another significant area is the asymmetric oxidative coupling of 2-naphthol (B1666908) derivatives to produce chiral binaphthols (BINOLs), which are themselves highly valuable chiral ligands. nih.govencyclopedia.pub Various metal complexes, including those with copper and iron, have been developed to catalyze this reaction with excellent yields and high enantiomeric excesses (ee), sometimes exceeding 90% ee. nih.govencyclopedia.pub

Table 4: Asymmetric Catalysis Using Chiral Naphthol Derivatives
Reaction TypeCatalyst/Ligand SystemSubstrateResult (Yield, Enantioselectivity)
Hydroxylative DearomatizationChiral N,N′-dioxide–Sc(NTf₂)₃2-Naphthol derivativesUp to 99% yield, 95:5 er. nih.gov
Aerobic Oxidative CouplingChiral diphosphine oxide-Fe(II) complex2-Naphthol derivativesUp to 98% yield, up to 85% ee. encyclopedia.pub
Oxidative CouplingChiral diamine-Cu(I) complex2-Naphthol derivativesGood enantioselectivities up to 78% ee. acs.org

Synthesis and Spectroscopic Characterization of Metal Complexes

The ability of naphthol derivatives, particularly Schiff bases formed from 2-hydroxy-naphthaldehydes, to act as polydentate ligands allows for the synthesis of a wide variety of stable transition metal complexes. ekb.egresearchgate.net These complexes are typically synthesized by refluxing the Schiff base ligand with a metal salt in a suitable solvent like ethanol (B145695). nih.gov

The resulting metal complexes are characterized using a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Coordination of the ligand to the metal ion is confirmed by shifts in the characteristic vibrational frequencies. For example, the azomethine (C=N) stretching band of the Schiff base ligand typically shifts to a lower wavenumber upon complexation, indicating the involvement of the imine nitrogen in binding. nih.govuobaghdad.edu.iq Furthermore, the appearance of new bands in the far-IR region can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations, providing direct evidence of complex formation. nih.gov

NMR Spectroscopy: In the ¹H NMR spectra of diamagnetic complexes (e.g., with Pd(II)), the chemical shifts of protons near the coordination sites are altered. For instance, the proton signal of the azomethine group may shift upon complexation, confirming the coordination of the nitrogen atom. nih.govnih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes differ from that of the free ligand. New absorption bands may appear due to d-d electronic transitions within the metal ion or from ligand-to-metal charge-transfer (LMCT) transitions, which can provide information about the geometry of the complex. researchgate.net

These characterization methods have been used to confirm the formation and elucidate the structures of complexes with metals such as Co(II), Ni(II), Cu(II), and Pd(II), proposing geometries that include tetrahedral, square planar, and octahedral arrangements. ekb.eguobaghdad.edu.iqnih.gov

Table 5: Spectroscopic Data for Naphthol-Based Schiff Base Ligands and Their Metal Complexes
Spectroscopic MethodObservation in Free LigandObservation Upon ComplexationInference
FT-IRSharp C=N stretch (~1620-1630 cm⁻¹)Shift of C=N stretch to lower frequency. nih.govuobaghdad.edu.iqCoordination of azomethine nitrogen to metal. nih.gov
FT-IR (Far-IR)No bands in this regionNew bands appear (~400-600 cm⁻¹). nih.govFormation of M-N and M-O bonds. nih.gov
¹H NMRAzomethine proton (CH=N) signal at a specific chemical shift.Shift in the azomethine proton signal. nih.govChange in electronic environment due to coordination. nih.gov
UV-VisBands corresponding to π-π* and n-π* transitions.Appearance of new d-d or LMCT bands. researchgate.netConfirmation of complex formation and insight into geometry.

Investigation of Molecular Interactions with Biological Targets

The naphthalene scaffold, particularly with strategically placed amino and hydroxyl groups as seen in this compound, serves as a versatile platform for designing molecules that can interact with various biological targets. This section delves into the in vitro mechanistic insights of these interactions, focusing on the underlying principles of binding and modulation of biological macromolecules, rather than their therapeutic outcomes.

DNA/RNA Binding and Cleavage Studies (In vitro mechanistic insights)

Naphthalene-containing compounds have been investigated for their ability to interact with nucleic acids. The planar aromatic structure of the naphthalene ring is a key feature that can facilitate intercalation between the base pairs of DNA. This mode of binding is a common mechanism for molecules that can slide into the DNA helix, leading to structural distortions and potential interference with DNA replication and transcription processes.

Research on N-acyloxy-N-alkoxyamides bearing a naphthalene group has shown that the presence of the naphthalene moiety significantly enhances mutagenicity in S. typhimurium. nih.gov This enhancement is attributed to the intercalative binding of the naphthalene group to the bacterial DNA. nih.gov The planarity of the naphthalene ring allows it to stack between the DNA base pairs, a characteristic feature of intercalating agents. This interaction is further supported by the observation that these compounds are active in TA98, a bacterial strain sensitive to frameshift mutagens, which are often DNA intercalators. nih.gov

Furthermore, studies on bifunctional naphthalene compounds have demonstrated their capacity to induce DNA interstrand cross-links (ICL) upon photoactivation. wisconsin.edu The proposed mechanism involves the generation of naphthalenylmethyl radicals under UV light, which then form cations that can alkylate DNA, leading to the formation of covalent cross-links. wisconsin.edu This process effectively blocks DNA strand separation, thereby inhibiting replication and transcription. wisconsin.edu

While direct studies on the RNA binding of this compound are not extensively documented, the principles of interaction observed with DNA can be extrapolated. The structural motifs within RNA, such as helical regions and loops, could also provide binding pockets for naphthalene derivatives through intercalative or groove-binding interactions.

Table 1: Investigated DNA Interactions of Naphthalene Analogs

Compound Class Interaction Mechanism Consequence of Interaction
Naphthalene-bearing N-acyloxy-N-alkoxyamides DNA Intercalation Enhanced mutagenicity
Bifunctional naphthalene compounds Photo-induced DNA alkylation Interstrand cross-linking

Enzyme Inhibition Mechanism Research (In vitro biochemical studies)

The structural features of this compound and its analogs make them promising candidates for enzyme inhibitors. The naphthalene core can fit into hydrophobic pockets of enzyme active sites, while the amino and hydroxyl groups can form specific hydrogen bonds and other polar interactions with amino acid residues.

A notable example is the development of naphthalene-based inhibitors for peptidyl arginine deiminases (PADs), enzymes implicated in various diseases. nih.gov In vitro studies have revealed that compounds with a hydroxy-naphthalene scaffold can exhibit potent inhibition of PAD1 and PAD4. nih.gov Molecular docking simulations suggest that these inhibitors bind to the active site of the enzyme, with the hydroxyl group of the naphthalene ring forming a crucial interaction with residues such as Glu575 in PAD4. nih.gov This highlights the importance of the specific substitution pattern on the naphthalene ring for achieving high inhibitory activity.

Furthermore, analogs such as aminobenzylnaphthols have been synthesized and evaluated for their cytotoxic properties, with in silico studies predicting their binding to various enzymes. mdpi.com For instance, molecular docking analyses have shown that these derivatives can bind to the active sites of enzymes like cyclin-dependent kinase 2 (CDK2), with the binding strength influenced by van der Waals forces, as well as polar and nonpolar solvation energies. mdpi.com

The general principles of enzyme inhibition by such compounds often involve competitive binding at the active site, where the inhibitor mimics the substrate or a transition state. The affinity and specificity of the inhibition are determined by the complementary nature of the inhibitor's structure to the enzyme's binding pocket.

Table 2: Examples of Enzyme Inhibition by Naphthalene Analogs

Enzyme Target Inhibitor Scaffold Key Findings from In Vitro Studies
Peptidyl Arginine Deiminases (PADs) Hydroxy-naphthalene Potent inhibition of PAD1 and PAD4, with the hydroxyl group playing a key role in binding. nih.gov
Cyclin-Dependent Kinase 2 (CDK2) Aminobenzylnaphthols Predicted to bind to the active site, with binding strength influenced by various molecular interactions. mdpi.com

Receptor Ligand Design Principles (Focus on binding interactions and structural determinants)

The design of ligands for specific biological receptors often relies on understanding the key structural features that govern binding affinity and selectivity. Analogs of this compound have been instrumental in elucidating these principles, particularly in the context of protein aggregates associated with neurodegenerative diseases.

A prominent analog, 2-(1-{6-[(2-fluoroethyl(methyl)amino]-2-naphthyl}ethylidene)malononitrile (FDDNP), has been studied for its interaction with amyloid-β (Aβ) peptides. nih.gov Molecular dynamics simulations have shown that FDDNP binds to Aβ monomers primarily through hydrophobic interactions. nih.gov The naphthalene ring of FDDNP interacts with hydrophobic residues in two main regions of the Aβ peptide: the central hydrophobic cluster and the C-terminal region. nih.gov This binding is driven by the hydrophobic effect, with minimal contribution from hydrogen bonding. nih.gov

The structural determinants for the binding of such compounds to amyloid aggregates include the planarity of the aromatic system, which allows for interaction with the β-sheet structures of the amyloid fibrils. Structure-based screening has identified that flat compounds are effective binders to amyloid fibers. nih.govelifesciences.org The design of multivalent ligands, where two binding motifs are connected by a flexible linker, has been shown to enhance binding affinity and selectivity for amyloid aggregates. rsc.org The length and nature of the linker can be tuned to optimize the interaction with the topology of the binding sites on the fibril surface. rsc.org

These studies underscore the importance of hydrophobicity and shape complementarity in the design of ligands targeting protein aggregates. The naphthalene scaffold provides a rigid and planar core that can be chemically modified with various functional groups to fine-tune its binding properties for specific biological receptors.

Applications in Advanced Material Science

The unique photophysical properties of this compound and its analogs, stemming from the electron-donating amino group and the electron-withdrawing nature of the naphthalene ring system, make them valuable components in the field of advanced materials. Their applications span from organic dyes to components in organic light-emitting diodes (OLEDs).

Naphthalene derivatives are known to be used in the synthesis of various dyes. For instance, the Bucherer reaction, a key step in the synthesis of aminonaphthalenes, is utilized to produce precursors for dyes. nih.gov The amino and hydroxyl substituents on the naphthalene ring act as auxochromes, influencing the color and solubility of the resulting dyes.

In the realm of OLEDs, aminonaphthalene derivatives have been explored as components of the emissive layer. The intramolecular charge transfer (TICT) characteristics of some aminonaphthalimide derivatives make them suitable as photosensitizers for blue light emission. researchgate.net The efficiency of light emission in OLEDs is highly dependent on the molecular structure of the organic materials used. The design of molecules with specific donor-acceptor architectures, a feature inherent in compounds like this compound, is a key strategy for developing efficient emitters for OLEDs.

Advanced Methodologies in the Study of 7 Methylamino Naphthalen 2 Ol

Analytical Techniques for Quantitative Research and Monitoring

Quantitative analysis and the monitoring of chemical reactions involving 7-(methylamino)naphthalen-2-ol rely on a suite of powerful analytical techniques. These methods are crucial for determining the purity of the compound, tracking its formation during synthesis, and quantifying its presence in various matrices.

Chromatographic techniques are fundamental to the chemical analysis of this compound, offering robust capabilities for separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For derivatives of naphthalen-2-ol, reverse-phase (RP) HPLC is commonly employed. researchgate.net In this setup, a nonpolar stationary phase is used with a polar mobile phase. The purity of the sample is determined by chromatographically separating the main compound from any impurities, with detection typically achieved through UV-Vis spectroscopy, as the naphthalene (B1677914) ring system is an excellent chromophore. A typical HPLC method for a related naphthalenesulfonic acid derivative involves a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

ParameterTypical ConditionPurpose
Column Reverse-Phase (e.g., C18)Separates based on hydrophobicity.
Mobile Phase Acetonitrile / Water GradientElutes compounds from the column.
Acid Modifier Phosphoric Acid or Formic AcidImproves peak shape and controls ionization. sielc.com
Detection UV-Vis (e.g., 254 nm)Quantifies the compound based on light absorbance.
Application Purity Assessment, Impurity IsolationEnsures quality control and characterization. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com While direct analysis of this compound by GC can be challenging due to its polarity and relatively high boiling point, derivatization of the hydroxyl and amino groups can make it more amenable to GC analysis. GC-MS is considered a 'gold standard' for the identification of substances. hidenanalytical.com The primary application of GC-MS in this context is for reaction monitoring, especially for identifying volatile byproducts or starting materials in a synthesis reaction. hidenanalytical.com In a typical workflow, the GC column separates the components of the sample mixture in the gas phase, and each separated component is then introduced into the mass spectrometer, which provides detailed structural information, allowing for confident identification of each species. jmchemsci.com Real-time GC-MS analysis can provide continuous qualitative and quantitative data on the progress of a chemical reaction. hidenanalytical.com

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is dependent on the analyte's charge-to-size ratio. scribd.com It is a powerful tool for analyzing small quantities of samples and has been successfully applied to the separation of a wide range of molecules, including derivatives of naphthalene. researchgate.net

For a compound like this compound, which possesses a native naphthalene fluorophore, its detection can be significantly enhanced through derivatization to improve its quantum yield or to shift its emission wavelength. The analysis of such derivatives is particularly well-suited to Capillary Electrophoresis with Laser-Induced Fluorescence (LIF) detection .

LIF is an exceptionally sensitive detection method. researchgate.net It works by using a laser to excite the analyte molecule to a higher electronic state. researchgate.net As the molecule returns to its ground state, it emits photons (fluoresces), which are collected and measured. researchgate.net This process allows for the detection of analytes at extremely low concentrations. Combining the high separation efficiency of CE with the superb sensitivity of LIF provides a powerful analytical platform for studying derivatives of this compound. For instance, research has shown that naphthalenediamine derivatives can be analyzed with good linearity and short analysis times via capillary electrophoresis, where the imidazole (B134444) moiety formed acts as a fluorescent tag. researchgate.net

High-Throughput Screening Approaches for Ligand Discovery (Methodological aspects)

High-Throughput Screening (HTS) encompasses a set of methods used in drug discovery to test a large number of compounds for activity against a biological target. alitheagenomics.com These approaches are foundational to the early stages of drug development, allowing researchers to sift through vast chemical libraries to identify "hits"—compounds that show a desired biological effect. alitheagenomics.comresearchgate.net For a compound like this compound, which contains features common in bioactive molecules (a hydrophobic naphthalene core and a basic amine), HTS methodologies are relevant for discovering its potential protein targets.

The two main HTS approaches are experimental and virtual (or in silico).

Experimental HTS involves the use of automated robotics to physically test thousands to millions of compounds in microtiter plates using biochemical or cell-based assays. alitheagenomics.com

Virtual High-Throughput Screening (vHTS) uses computational models to screen large libraries of digital chemical structures against a target protein with a known three-dimensional structure. nih.gov This approach is particularly valuable when functional assays are difficult to develop or when seeking to reduce the cost and time of initial screening. researchgate.netnih.gov

A typical vHTS workflow for ligand discovery is a multi-step process designed to progressively narrow down a large library to a manageable number of high-potential candidates for experimental testing. nih.gov

StageDescriptionOutcome
High-Throughput Virtual Screening (HTVS) Initial, rapid docking of millions of compounds into the target's binding site using simplified scoring functions.A large set of compounds (e.g., ~1.6 million) is reduced to a smaller, more promising subset. nih.gov
Standard Precision (SP) Docking The reduced set of compounds is re-docked using more accurate scoring functions and sampling methods.The list is further refined (e.g., to ~71,000 compounds) by eliminating poor binders. nih.gov
Extra Precision (XP) Docking A more rigorous docking and scoring protocol is applied to the remaining compounds to better predict binding affinity.A highly curated list of top-scoring candidates (e.g., ~2,600) is generated. nih.gov
Flexible XP Docking / Post-processing The top candidates may undergo more computationally intensive analysis, such as allowing for protein flexibility, to yield the final selection for experimental validation.Final selection of a small number of compounds for purchase or synthesis and biological testing. nih.gov

This tiered approach efficiently funnels a vast chemical space into a small number of promising leads, demonstrating how in silico methods can be a powerful and cost-effective strategy for ligand discovery. nih.gov

On-Tissue Chemical Derivatization for Mass Spectrometry Imaging (as a research technique for localization studies)

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labels. nih.gov However, a significant challenge in MSI is the poor ionization efficiency of certain classes of molecules, which limits their detection. nih.govOn-Tissue Chemical Derivatization (OTCD) has emerged as a key strategy to overcome this limitation. chemrxiv.org

OTCD involves applying a chemical reagent directly onto the surface of a tissue slice to react with specific functional groups on the target analyte. nih.gov This reaction tags the analyte with a moiety that is more easily ionized or that shifts its mass into a region of the spectrum with less interference, thereby enhancing detection sensitivity and specificity. nih.govd-nb.info This approach is invaluable for localization studies, revealing precisely where a compound or its metabolites are concentrated within a tissue's architecture.

For a compound like this compound, which has both a hydroxyl (-OH) and a secondary amine (-NH) group, OTCD offers a viable path for enhancing its detection in MSI studies. Reagents that specifically target amines or hydroxyls could be used. The derivatization reaction introduces a charged or easily ionizable group, making the resulting derivative much more visible to the mass spectrometer. For example, studies have successfully used Girard's Reagent T to derivatize fatty acids on-tissue, leading to a 1000-fold improvement in detection sensitivity. nih.govmdpi.com This enhanced sensitivity allows for the detailed mapping of the compound's distribution across different tissue regions, which is critical for understanding its physiological or pathological relevance. mdpi.com

The general workflow for an OTCD-MSI experiment is as follows:

Tissue Sectioning: A thin slice of tissue is prepared and mounted on a specialized slide.

Reagent Application: The derivatization reagent is applied uniformly across the tissue surface, often using an automated sprayer.

Incubation: The slide is incubated under controlled conditions to allow the chemical reaction to proceed.

Matrix Application: A MALDI matrix is applied over the derivatized tissue to facilitate laser desorption/ionization.

MSI Analysis: The tissue is analyzed by a mass spectrometer, which rasters across the surface, collecting a mass spectrum at each pixel to generate a molecular image of the derivatized analyte.

By using OTCD, researchers can potentially map the distribution of previously undetectable compounds like this compound within complex biological samples, providing crucial insights into its localization. nih.gov

Conclusion and Future Perspectives in 7 Methylamino Naphthalen 2 Ol Research

Summary of Established Research Themes for Related Naphthol/Naphthylamine Systems

The foundational scaffolds of 7-(Methylamino)naphthalen-2-ol, namely naphthol and naphthylamine, are cornerstones in various areas of chemical research and industry. A significant body of work has established their utility and explored their diverse properties.

Naphthols and Naphthylamines as Precursors in Synthesis: Historically and currently, naphthols and naphthylamines are pivotal intermediates in the synthesis of dyes and pigments. nih.govscispace.com Their reactive nature, stemming from the hydroxyl and amino functional groups on the aromatic naphthalene (B1677914) core, allows for a wide range of chemical transformations. These include electrophilic substitution reactions, coupling reactions, and condensations. For instance, multicomponent reactions involving naphthols, aldehydes, and amines, such as the Betti reaction, are well-established methods for creating a diverse library of complex molecules, including aminonaphthols. nih.govrsc.org These reactions are valued for their efficiency and ability to generate molecular complexity in a single step. nih.gov

Biological and Pharmacological Significance: The naphthol and naphthylamine moieties are present in numerous biologically active compounds. Research has extensively documented their potential in medicinal chemistry. nih.gov Derivatives have been investigated for a range of activities, including antimicrobial, antioxidant, and anticancer properties. nih.gov For example, certain aminonaphthol derivatives have shown promising results as anticancer agents, while others have been explored for their effects on estrogen receptors. The inherent carcinogenicity of some simple naphthylamines, such as 2-naphthylamine, has also been a major area of toxicological research, leading to strict regulations on their use. nih.gov

Applications in Materials Science: The rigid and planar structure of the naphthalene system, combined with its functional groups, makes it an attractive building block for functional materials. Naphthol and naphthylamine derivatives have been incorporated into polymers to enhance their thermal stability and optical properties. nih.govresearchgate.net For example, cyclodextrin-based polymers incorporating these moieties have been developed for the removal of pollutants from water. nih.govscispace.comresearchgate.net

Emerging Research Directions for this compound and its Analogs

While direct research on this compound is limited, the study of its close analogs provides a roadmap for potential future investigations. These emerging areas highlight the promising, yet currently unrealized, potential of the title compound.

Fluorescent Probes for Biomedical Imaging: A significant area of research for structurally related compounds is their application as fluorescent probes. Analogs such as 2-(1-(6-(dimethylamino)naphthalen-2-yl)ethylidene)malononitrile (FDDNP), which shares a substituted aminonaphthalene core, have been developed as "push-pull" dyes. mdpi.comnih.gov These molecules exhibit interesting optical properties, including solvatochromism, and have been utilized to detect protein aggregates associated with neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov This suggests that this compound could serve as a scaffold for the development of novel fluorescent probes for biological imaging, with the specific substitution pattern potentially tuning its photophysical properties.

Development of Novel Therapeutic Agents: The structural motif of an amino group and a hydroxyl group on a naphthalene core is a recognized pharmacophore. Analogs of this compound are being explored for various therapeutic applications. For example, derivatives of 1-[(dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol (B1374466) have been investigated for their potential in treating neurological disorders due to their interaction with neurotransmitter receptors. smolecule.com The synthesis of diverse aminonaphthol libraries through methods like the Betti reaction continues to be a strategy for discovering new drug candidates with potential antimicrobial, antitubercular, and anticancer activities. nih.govrsc.org

Chiral Ligands in Asymmetric Catalysis: Chiral aminonaphthols are highly valued as ligands in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. nih.gov The synthesis of chiral aminonaphthols and their application in catalytic processes, such as the asymmetric transfer of phenyl groups to aldehydes, is an active area of research. nih.gov Given the potential for chirality in derivatives of this compound, this represents a significant, albeit unexplored, avenue for investigation.

Potential for Novel Applications in Interdisciplinary Fields of Chemical Biology and Materials Science from an Academic Standpoint

From an academic perspective, the unique substitution pattern of this compound presents intriguing possibilities at the intersection of chemical biology and materials science.

Chemical Biology: The combination of a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting (and potentially protonatable) methylamino group makes this compound an interesting candidate for studies on molecular recognition. It could be investigated as a fragment for designing inhibitors of enzymes or as a probe to study protein-ligand interactions. Its potential fluorescence, by analogy to other aminonaphthalenes, could be exploited to develop sensors for specific biological analytes or to visualize cellular processes. The synthesis of derivatives where the methylamino and hydroxyl groups are strategically positioned could lead to new chemosensors with high selectivity and sensitivity. nih.gov

Materials Science: In the realm of materials science, this compound could serve as a versatile monomer for the synthesis of novel polymers. The hydroxyl and amino groups offer two distinct points for polymerization, potentially leading to materials with unique properties. For instance, it could be incorporated into polyurethanes, polyesters, or polyamides. The naphthalene unit would be expected to impart rigidity and thermal stability to the polymer backbone, while the methylamino group could introduce properties such as basicity, hydrophilicity, or the ability to coordinate with metal ions. This could lead to the development of new functional materials for applications in coatings, adhesives, or as components in organic electronic devices.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-(Methylamino)naphthalen-2-ol, and how do reaction conditions influence yield?

  • Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, naphthalen-2-ol derivatives can be synthesized via alkylation with methylamine under basic conditions (e.g., K₂CO₃ in DMF) . Temperature control (room temperature vs. reflux) and solvent polarity significantly affect regioselectivity and yield. Purification via column chromatography (hexane:ethyl acetate gradients) is recommended to isolate the product.
  • Key Considerations : Monitor reaction progress with TLC (n-hexane:ethyl acetate, 9:1) and optimize stoichiometry to minimize byproducts like over-alkylated species.

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • X-ray Crystallography : Used to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonds stabilizing tautomeric forms) .
  • NMR : ¹H and ¹³C NMR distinguish between positional isomers (e.g., methylamino vs. hydroxyl group orientation). For example, aromatic proton splitting patterns in naphthalen-2-ol derivatives differ markedly from naphthalen-1-ol analogs .
    • Data Interpretation : Compare experimental results with computational models (e.g., DFT for optimized geometries) to validate assignments.

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for this compound analogs?

  • Case Study : In antitumor research, derivatives like 2-(furan-2-yl)naphthalen-1-ol showed variable selectivity against breast cancer cell lines (e.g., MDA-MB-231 vs. MCF-7). Contradictions arise from:

  • Stereoisomerism : Epimers (e.g., α- vs. β-costol) exhibit divergent bioactivity due to receptor-binding stereospecificity .
  • Tautomerism : Redox-active Schiff bases (e.g., enol-imine tautomers) display pH-dependent cytotoxicity .
    • Resolution : Use chiral HPLC to isolate enantiomers and evaluate activity separately. Pair biological assays with molecular docking to correlate structure-activity relationships (SAR).

Q. How can mechanistic studies elucidate the redox behavior of this compound in biological systems?

  • Methodology :

  • Cyclic Voltammetry (CV) : Detect redox peaks associated with hydroxyl and methylamino groups. For example, naphthalen-2-ol derivatives show irreversible cathodic peaks near −1.3 V (vs. Ag/AgCl), indicating imine reduction .
  • EPR Spectroscopy : Identify radical intermediates formed during oxidation.
    • Application : Link redox properties to antioxidant or pro-oxidant effects in cellular models (e.g., D. melanogaster oxidative stress assays ).

Q. What computational tools predict feasible retrosynthetic pathways for this compound?

  • Methodology :

  • AI-Driven Platforms : Tools like Pistachio or Reaxys propose routes using known reaction templates. For example, retrosynthesis of decahydronaphthalen-ol analogs prioritizes Diels-Alder or Wagner-Meerwein rearrangements .
  • Validation : Cross-check predicted routes with experimental feasibility (e.g., steric hindrance in polycyclic intermediates).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.